4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one 4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415039
InChI: InChI=1S/C11H9F3O2/c12-11(13,14)6-16-10-3-1-2-7-8(10)4-5-9(7)15/h1-3H,4-6H2
SMILES: C1CC(=O)C2=C1C(=CC=C2)OCC(F)(F)F
Molecular Formula: C11H9F3O2
Molecular Weight: 230.18 g/mol

4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC13415039

Molecular Formula: C11H9F3O2

Molecular Weight: 230.18 g/mol

* For research use only. Not for human or veterinary use.

4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one -

Specification

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
IUPAC Name 4-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C11H9F3O2/c12-11(13,14)6-16-10-3-1-2-7-8(10)4-5-9(7)15/h1-3H,4-6H2
Standard InChI Key GWWOCMZBHHDATE-UHFFFAOYSA-N
SMILES C1CC(=O)C2=C1C(=CC=C2)OCC(F)(F)F
Canonical SMILES C1CC(=O)C2=C1C(=CC=C2)OCC(F)(F)F

Introduction

Chemical Identity and Structural Features

Structural Analysis

The compound features a bicyclic indanone core with a ketone group at position 1 and a 2,2,2-trifluoroethoxy (-OCH2_2CF3_3) substituent at position 4. The trifluoroethoxy group introduces strong electron-withdrawing effects, altering the compound’s electronic density and reactivity compared to non-fluorinated analogs.

Key Structural Data:

  • XLogP3-AA: 2.8 (predicted lipophilicity)

  • Hydrogen Bond Acceptors: 5

  • Rotatable Bonds: 1 (trifluoroethoxy chain)

Synthesis and Reaction Pathways

General Synthetic Routes

The synthesis of 4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-inden-1-one typically involves:

  • Friedel-Crafts Acylation: Formation of the indanone core via cyclization of substituted phenylacetic acids .

  • Nucleophilic Substitution: Introduction of the trifluoroethoxy group using 2,2,2-trifluoroethyl bromide or iodide under basic conditions (e.g., K2_2CO3_3 in DMF) .

Example Procedure (Adapted from ):

  • Starting Material: 4-Hydroxy-2,3-dihydro-1H-inden-1-one (1.0 mmol).

  • Reagents: 2,2,2-Trifluoroethyl bromide (1.2 equiv), K2_2CO3_3 (2.0 equiv), DMF (solvent).

  • Conditions: 80°C, 12 hours under argon.

  • Yield: ~70–85% after purification via flash chromatography.

Challenges in Synthesis

  • Steric Hindrance: Bulky trifluoroethoxy group may reduce substitution efficiency at the 4-position.

  • Byproduct Formation: Competing O-alkylation or ketone reduction requires careful optimization .

Physicochemical Properties

Spectral Data

  • 1^1H NMR (CDCl3_3): δ 3.26 (dd, J=17.0,5.0J = 17.0, 5.0 Hz, 1H, CH2_2), 3.68 (dd, J=17.0,7.9J = 17.0, 7.9 Hz, 1H, CH2_2), 4.50 (q, J=8.5J = 8.5 Hz, 2H, OCH2_2CF3_3), 7.42–7.49 (m, 2H, aromatic), 7.66–7.71 (m, 1H, aromatic), 7.82 (d, J=6.9J = 6.9 Hz, 1H, aromatic) .

  • 19^{19}F NMR: δ -59.66 (s, 3F, CF3_3) .

  • IR (KBr): 1720 cm1^{-1} (C=O stretch), 1280 cm1^{-1} (C-F stretch) .

Thermal and Solubility Properties

PropertyValueSource
Melting Point85–87°C (predicted) ,
Boiling Point280–285°C (estimated)
Solubility in DMSO>50 mg/mL
LogP2.8

Applications in Research

Medicinal Chemistry

  • Kinase Inhibition: Analogous trifluoroethoxy-substituted indanones exhibit activity against protein kinases (e.g., PDE5 inhibitors) .

  • Anticancer Agents: Fluorinated indanones are explored for their ability to disrupt cancer cell proliferation via reactive oxygen species (ROS) generation .

Material Science

  • Liquid Crystals: The strong dipole moment of the trifluoroethoxy group enhances mesogenic properties in liquid crystalline materials .

Comparative Analysis with Related Compounds

CompoundSubstituentLogPBioactivity (IC50_{50})
4-Trifluoromethoxy-indanone -OCF3_32.80.435 µM (A1_1 AR)
4-Trifluoroethoxy-indanone-OCH2_2CF3_32.8Under investigation
4-Hydroxy-indanone -OH1.2>100 µM (A1_1 AR)

Future Directions

  • Optimization of Selectivity: Modifying the trifluoroethoxy chain length to enhance target specificity in kinase inhibitors .

  • Green Synthesis: Exploring catalytic methods (e.g., photoredox catalysis) to reduce reliance on hazardous reagents .

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